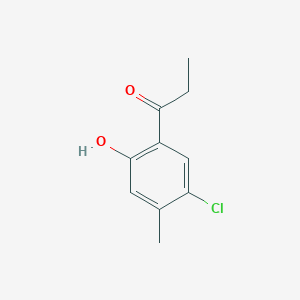
1-(5-氯-2-羟基-4-甲基苯基)丙酮
描述
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action and potential applications in the future.
科学研究应用
合成和抗菌活性
- Čižmáriková等人(2020年)的研究探讨了一系列(3-烷氧甲基-4-羟基苯基)丙酮的合成,包括与1-(5-氯-2-羟基-4-甲基苯基)丙酮在结构上相关的化合物。这些化合物被测试对抗各种人类病原体的抗菌活性,并评估了它们的抗氧化活性,展示了在医学研究中的生物学相关性(Čižmáriková等人,2020年)。
抗疟活性
- Werbel等人(1986年)的研究合成并研究了从取代的1-苯基-2-丙酮衍生的相关化合物的抗疟活性,类似于1-(5-氯-2-羟基-4-甲基苯基)丙酮。这项研究发现了这些化合物的结构与它们的抗疟效力之间的相关性(Werbel et al., 1986)。
X-射线结构和计算研究
- Nycz等人(2011年)对卡丁酮进行了X-射线结构和计算研究,这是一类化合物,包括1-(5-氯-2-羟基-4-甲基苯基)丙酮。这项研究为了解它们的潜在应用(Nycz et al., 2011)提供了关于分子结构和性质的见解。
水解中的结构效应
- Kalyanam和Likhate(1987年)研究了芳基氯代烷基酮的羰基辅助分子内水解,与1-(5-氯-2-羟基-4-甲基苯基)丙酮密切相关。这项研究突出了在涉及类似化合物的化学反应中的结构效应的重要性(Kalyanam & Likhate, 1987)。
属性
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGCXYTPWZPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639939 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-65-8 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
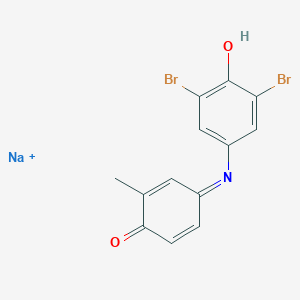
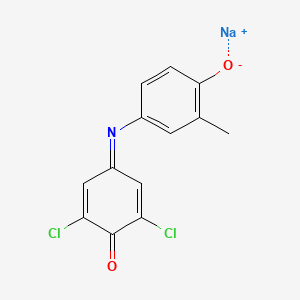
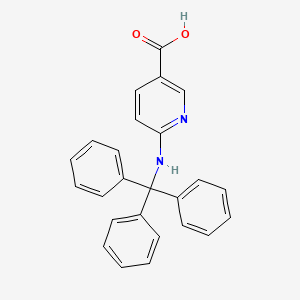
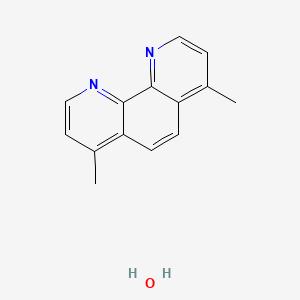
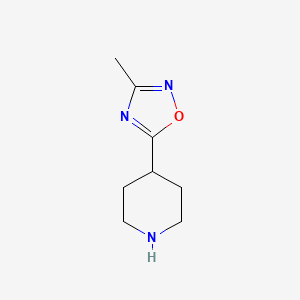
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
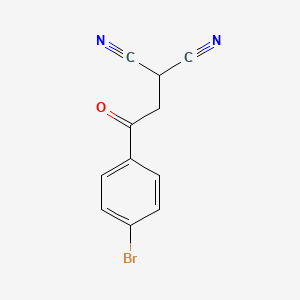
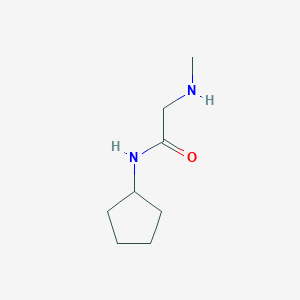
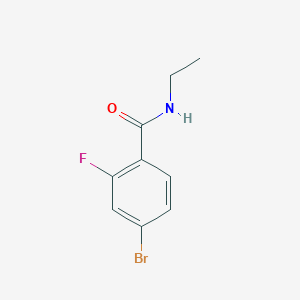
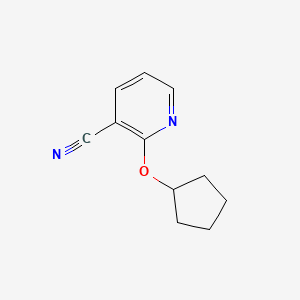
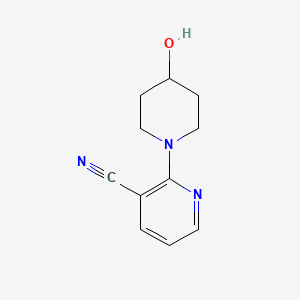
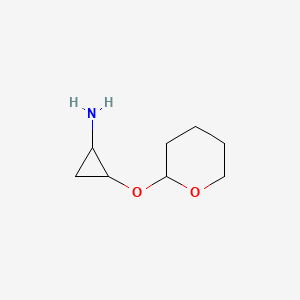
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)

